molecular formula C18H23ClN4O2 B2982150 1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361860-58-2

1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2982150
CAS No.: 2361860-58-2
M. Wt: 362.86
InChI Key: XDVLWRDRSZMYIG-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system linked to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the formation of the piperazine and piperidine rings, and finally, the coupling of these intermediates under specific reaction conditions. Common reagents used in these steps include chlorinating agents, amines, and coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s interactions with biological targets make it useful in the study of biochemical pathways and cellular processes.

    Medicine: Its potential therapeutic properties are of interest in drug discovery and development, particularly for conditions involving the central nervous system.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism by which 1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the piperazine and chlorophenyl moieties but differs in the overall structure and functional groups.

    N-(4-(tert-Butyl)phenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide: Similar in having a piperazine and chloropyridine structure but with different substituents and functional groups.

Uniqueness

1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of piperazine, piperidine, and chloropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-2-17(24)22-7-4-14(5-8-22)18(25)23-11-9-21(10-12-23)16-3-6-20-13-15(16)19/h2-3,6,13-14H,1,4-5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVLWRDRSZMYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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